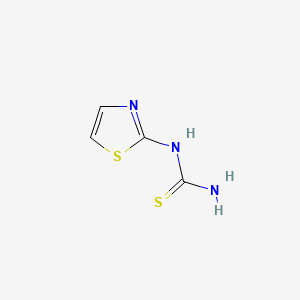
1,3-Thiazol-2-ylthiourea
Cat. No. B3031212
Key on ui cas rn:
19958-82-8
M. Wt: 159.2 g/mol
InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07846959B2
Procedure details


To a solution of 2-aminothiazole (630 mg, 6.29 mmol) in acetone (30 mL) was slowly added benzoyl isothiocyanate (845 μL, 6.29 mmol) at room temperature. The reaction mixture was heated to a gentle reflux for 6.5 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was added acetonitrile (50 mL) and the yellow precipitate was filtered. The filtrate was concentrated in vacuo and the residue was taken up in 10% aqueous sodium hydroxide (50 mL). The heterogeneous reaction mixture was heated to a gentle reflux for 1 h then cooled to room temperature and stirred for 16 h. To the reaction mixture was added 6 N hydrochloric acid until pH reached 7. To the aqueous layer was added ammonium hydroxide (50 mL) followed by ethyl acetate then separated. The organic layer was washed with brine then dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to afford N-1,3-thiazol-2-ylthiourea (717 mg, 71%) as a pale yellow powder. The powder was then taken up in chloroform (50 mL) and to this suspension was added iodomethane (281 μL, 4.50 mmol). The reaction mixture was heated to reflux for 2 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (SiO2, hexanes/ethyl acetate) to afford methyl N-1,3-thiazol-2-ylimidothiocarbamate (200 mg, 26%). MS (EI) for C5H7N3S2: 174 (MH+).



Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([N:15]=[C:16]=[S:17])(=O)C1C=CC=CC=1>CC(C)=O>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:16]([NH2:15])=[S:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
630 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
Step Two
|
Name
|
|
|
Quantity
|
845 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux for 6.5 h, at which time it
|
|
Duration
|
6.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was added acetonitrile (50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the yellow precipitate was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The heterogeneous reaction mixture was heated to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added 6 N hydrochloric acid until pH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the aqueous layer was added ammonium hydroxide (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)NC(=S)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 717 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
